molecular formula C7H6O3 B120756 2,4-Dihydroxybenzaldehyde CAS No. 95-01-2

2,4-Dihydroxybenzaldehyde

Cat. No.: B120756
CAS No.: 95-01-2
M. Wt: 138.12 g/mol
InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
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Description

It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and is characterized by the presence of two hydroxyl groups and an aldehyde group on a benzene ring . This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of appropriate hydrazides with this compound in methanol or ethanol . Another method includes the regioselective mono-benzylation reaction under mild basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the substitution reaction of hydroxybenzaldehydes. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dihydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its potent antioxidative and antibacterial activities distinguish it from other isomers, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJCFABHJZSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8021806
Record name 2,4-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

95-01-2
Record name 2,4-Dihydroxybenzaldehyde
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Record name 2,4-DIHYDROXYBENZALDEHYDE
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Record name Benzaldehyde, 2,4-dihydroxy-
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Record name 2,4-Dihydroxybenzaldehyde
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Record name 2,4-dihydroxybenzaldehyde
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Record name 2,4-DIHYDROXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

2,4-Dihydroxybenzaldehyde (1.39 g, 10.0 mmol), dodecanal (2.21 g, 12.0 mmol) and calcium chloride dehydrate (1.03 g, 7.0 mmol) were dissolved in methanol (21 ml), added with a potassium hydroxide methanol solution (1.0 M, 14 ml) at 0(C and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (2.84 g) was purified by silica gel column chromatograophy (hexane:ethyl acetate=5:1) to obtain 2,4-dihydroxy-3-(1-hydroxy-dodecyl)benzaldehyde (colorless solid 1.65 g, yield 51%) and 2,4-dihydroxybenzaldehyde (552 mg, recovery 40%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide methanol
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

catechol; resorcinol; hydroquinone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzaldehyde
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2,4-Dihydroxybenzaldehyde
Reactant of Route 4
2,4-Dihydroxybenzaldehyde
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dihydroxybenzaldehyde?

A1: this compound possesses the molecular formula C7H6O3 and a molecular weight of 138.12 g/mol.

Q2: How is the structure of this compound confirmed using spectroscopic techniques?

A2: Several spectroscopic techniques are employed to characterize 2,4-DHB. Infrared (IR) spectroscopy reveals characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and aromatic C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule. []

Q3: How does the structure of 2,4-DHB affect its material compatibility and stability in different applications?

A3: The presence of hydroxyl groups in 2,4-DHB influences its solubility and interaction with various materials. For instance, it can form complexes with metal ions, impacting its stability and behavior in different solvents. []

Q4: Does 2,4-DHB exhibit any catalytic properties?

A4: While 2,4-DHB itself might not be a potent catalyst, derivatives like chitosan-supported tin complexes incorporating 2,4-DHB have demonstrated catalytic activity in Baeyer-Villiger oxidation reactions, converting ketones to lactones or esters. []

Q5: Have computational methods been used to study 2,4-DHB?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to understand the reactivity of 2,4-DHB in the Biginelli reaction, revealing a decreased reactivity compared to 4-hydroxybenzaldehyde due to the presence of the hydroxyl group in the ortho position. []

Q6: How do structural modifications of 2,4-DHB, like alkylation or formation of Schiff bases, impact its activity?

A6: Research on thiosemicarbazone derivatives of 2,4-DHB demonstrated that increasing the hydrophobicity of the N(4) substituent generally enhanced biological properties like DNA binding, nucleolytic activity, and antimicrobial activity. []

Q7: What is the impact of incorporating 2,4-DHB into polymers?

A7: Incorporating 2,4-DHB into polymers like chitosan can impart chelating properties, enabling the removal of heavy metal ions like Cu(II) and Cd(II) from solutions. []

Q8: Are there specific formulation strategies to enhance the stability or bioavailability of 2,4-DHB derivatives?

A8: Research on polydimethylsiloxane/silica composites containing lanthanum complexed with 2,4-DHB-modified silica indicated that varying the molar ratios of reactants significantly affected the fluorescence properties. [] This suggests that formulation optimization can modulate the properties and behavior of 2,4-DHB-containing materials.

Q9: What analytical methods are commonly used to detect and quantify 2,4-DHB and its derivatives?

A9: A range of analytical techniques is employed to characterize and quantify 2,4-DHB, including:

  • Spectroscopy: IR, UV-Vis, and NMR provide structural information. [, , , , , ]
  • Elemental Analysis: Determines the elemental composition of compounds. [, , , ]
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of 2,4-DHB and its derivatives. [, ]
  • X-ray Diffraction: Used to determine crystal structures of solid-state compounds containing 2,4-DHB. [, , , , ]
  • Electrochemical Techniques: Cyclic voltammetry can be used to study the electrochemical behavior of 2,4-DHB complexes. []

Q10: Has 2,4-DHB shown any promising biological activities?

A10: Research indicates that 2,4-DHB exhibits various biological activities:

  • Antioxidant Activity: 2,4-DHB isolated from Rhus verniciflua heartwoods displayed potent antioxidant activity, comparable to or exceeding the synthetic antioxidant BHT in DPPH radical scavenging assays. []
  • Anti-Inflammatory and Anti-Nociceptive Effects: Studies demonstrated significant in vivo anti-inflammatory activity in mice models. []
  • Anti-Angiogenic Activity: Exhibited significant inhibition of angiogenesis in chick chorioallantoic membrane (CAM) assays. []
  • Cytotoxicity: A novel compound derived from 2,4-DHB, (Z)-3-{(3-acetyl-2-hydroxyphenyl)diazenyl}-2,4-dihydroxybenzaldehyde, isolated from the fungus Xylaria psidii, displayed moderate cytotoxicity against a human lung cancer cell line (NCI-H292). []

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